molecular formula C18H22N2O2 B1317933 N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide CAS No. 953736-63-5

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide

Cat. No.: B1317933
CAS No.: 953736-63-5
M. Wt: 298.4 g/mol
InChI Key: IYGNPZPXJDTRPF-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is an organic compound with a complex structure It is characterized by the presence of an amide group, an amino group, and two methyl-substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved through the reaction of 4-amino-2-methylbenzoic acid with 2-(2,6-dimethylphenoxy)propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products

The major products formed from these reactions include nitro derivatives, amines, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide is unique due to its specific combination of functional groups and the spatial arrangement of its atoms, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-6-5-7-12(2)17(11)22-14(4)18(21)20-16-9-8-15(19)10-13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGNPZPXJDTRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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